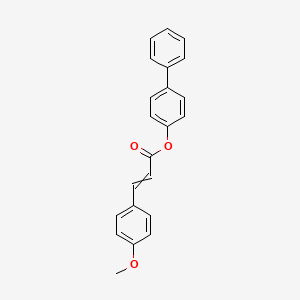
(4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
(4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for dihydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Halogens, nitro groups, and alkyl groups can be introduced using reagents like bromine (Br2), nitric acid (HNO3), and alkyl halides under acidic or basic conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated ketones and alcohols.
Substitution: Halogenated, nitrated, and alkylated derivatives.
科学的研究の応用
(4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s
Industry: Utilized in the development of new materials with specific optical and electronic properties.
作用機序
The mechanism of action of (4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in inflammation and cell survival . By inhibiting this pathway, the compound can reduce neuroinflammation and protect against dopaminergic neurodegeneration. Additionally, it may interact with monoamine oxidase B (MAO-B) and mitogen-activated protein kinase (MAPK) pathways, further contributing to its neuroprotective effects .
類似化合物との比較
Similar Compounds
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Shares a similar structure and exhibits anti-inflammatory properties.
Chalcone derivatives: Various chalcone derivatives have been studied for their biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Uniqueness
(4-Phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate is unique due to its specific combination of phenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway and its potential neuroprotective effects make it a compound of significant interest in medicinal chemistry and drug development.
特性
CAS番号 |
55373-02-9 |
|---|---|
分子式 |
C22H18O3 |
分子量 |
330.4 g/mol |
IUPAC名 |
(4-phenylphenyl) 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H18O3/c1-24-20-12-7-17(8-13-20)9-16-22(23)25-21-14-10-19(11-15-21)18-5-3-2-4-6-18/h2-16H,1H3 |
InChIキー |
QURRVHVLRMVRFM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)
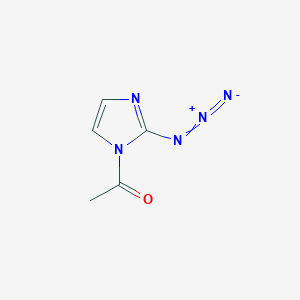
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
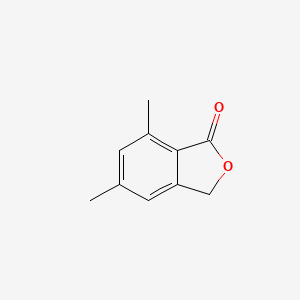
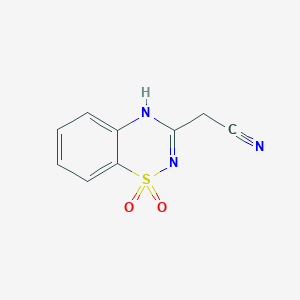
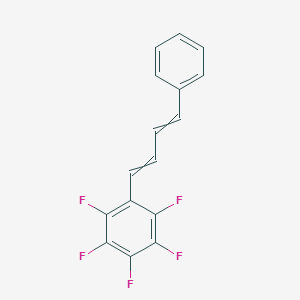


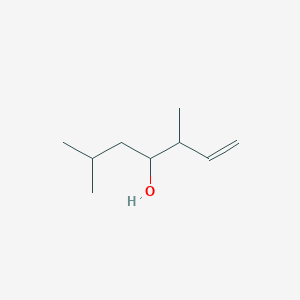
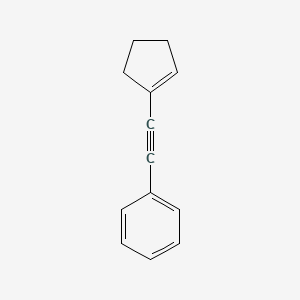
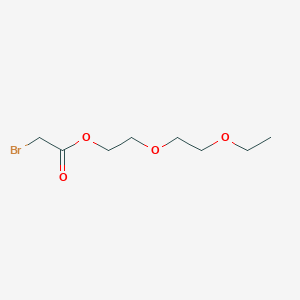

![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
